4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC16270247
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 4-chloro-6-methyl-1-(2-methylpropyl)pyridin-2-one |
| Standard InChI | InChI=1S/C10H14ClNO/c1-7(2)6-12-8(3)4-9(11)5-10(12)13/h4-5,7H,6H2,1-3H3 |
| Standard InChI Key | XOTFUVVXZAWROJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=O)N1CC(C)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one is defined by its pyridin-2-one core, a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. Substitutents at the 1-, 4-, and 6-positions introduce steric and electronic modifications that influence its reactivity and interactions. The isobutyl group (2-methylpropyl) at the 1-position contributes to lipophilicity, while the electron-withdrawing chloro group at the 4-position directs electrophilic substitution reactions .
Table 1: Key Physicochemical Properties
The compound’s moderate polarity, as indicated by its topological polar surface area, suggests balanced solubility in both aqueous and organic media, a trait advantageous for drug discovery . Its melting point and boiling point remain uncharacterized in available literature, necessitating further experimental validation.
Synthetic Routes and Optimization Strategies
Halogenation and Alkylation Pathways
The synthesis of 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one typically involves sequential halogenation and alkylation steps. A representative approach begins with the preparation of a pyridin-2-one precursor, followed by chloro-substitution at the 4-position using agents such as phosphorus oxychloride (POCl₃). Subsequent N-alkylation with isobutyl bromide introduces the isobutyl group .
Grignard Reaction-Based Synthesis
A related synthesis for 1-(4-chloro-6-methylpyridin-2-yl)ethanone, a structural analog, provides insights into adaptable methodologies. In this route, 4-chloro-2-cyano-6-methylpyridine reacts with methyl magnesium bromide in anhydrous diethyl ether at 5°C, followed by quenching with ammonium chloride to yield the acetylated product. While this method targets a different compound, its reaction conditions—low temperature and controlled addition—are transferable to the synthesis of 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one by substituting the Grignard reagent with an isobutyl variant.
Table 2: Exemplary Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyano Group Conversion | Methyl MgBr, Et₂O, 5°C → 20°C | 58% |
| Workup | NH₄Cl, extraction, chromatography | 38% |
Optimization of solvent systems (e.g., tetrahydrofuran for improved solubility) and catalysts (e.g., palladium for cross-coupling) could enhance yields .
Biological and Pharmacological Applications
Protein-Protein Interaction Inhibition
Pyridinone derivatives have emerged as inhibitors of critical protein interactions. For example, S100A10—a calcium-binding protein—requires dimerization with annexin A2 for oncogenic signaling. Small-molecule pyridinones disrupt this interaction by occupying the annexin A2 binding pocket, with IC₅₀ values in the micromolar range . Structural parallels suggest 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one could serve as a scaffold for optimizing such inhibitors.
Antibacterial and Antiviral Activity
Pyridine derivatives exhibit broad-spectrum antimicrobial properties. The chloro and methyl groups in 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one may enhance membrane permeability, facilitating interactions with bacterial efflux pumps or viral proteases.
Table 3: Comparative Bioactivity of Pyridinone Derivatives
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 4-Chloro-6-methylpyridin-2(1H)-one | S100A10-Annexin A2 | 8 µM |
| 5-Bromo-3-(4-isopropylpiperazin-1-yl) | Bacterial topoisomerase IV | 2 µM |
Future Directions and Research Opportunities
Structure-Activity Relationship (SAR) Studies
Systematic modification of the isobutyl and methyl groups could elucidate their roles in target binding. For instance, replacing the isobutyl chain with cyclopropylmethyl may enhance conformational rigidity, improving selectivity .
Prodrug Development
Esterification of the ketone group could yield prodrugs with improved oral bioavailability. Hydrolytic cleavage in vivo would regenerate the active compound, a strategy successfully employed with β-lactam antibiotics.
Computational Modeling
Molecular docking studies using the compound’s crystal structure (if available) or optimized geometry could predict binding modes to targets like cyclooxygenase-2 or HIV-1 integrase, guiding synthetic efforts .
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